Chlorzoxazone-4,6,7-d3

Overview

Description

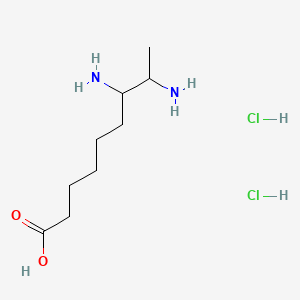

Chlorzoxazone-d3 is a deuterated form of chlorzoxazone, a centrally acting muscle relaxant. It is primarily used as an internal standard for the quantification of chlorzoxazone by gas chromatography or liquid chromatography-mass spectrometry. Chlorzoxazone itself is used to treat muscle spasms and the resulting pain or discomfort by acting on the spinal cord and subcortical areas of the brain to inhibit reflexes .

Scientific Research Applications

Chlorzoxazone-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Analytical Chemistry: Used as an internal standard for the quantification of chlorzoxazone in biological samples by gas chromatography or liquid chromatography-mass spectrometry.

Pharmacokinetic Studies: Employed in studies to understand the metabolism and pharmacokinetics of chlorzoxazone in the human body.

Drug Development: Utilized in the development and testing of new muscle relaxants and related compounds.

Toxicology: Used in toxicological studies to assess the safety and potential side effects of chlorzoxazone and its derivatives.

Mechanism of Action

Target of Action

Chlorzoxazone-D3, also known as Chlorzoxazone-4,6,7-d3, is a centrally acting muscle relaxant . It primarily targets the spinal cord and subcortical areas of the brain . It is claimed to inhibit muscle spasm by exerting an effect primarily at these areas .

Biochemical Pathways

Chlorzoxazone-D3 has been found to modulate the phosphorylation of transcriptional factor forkhead box O3 (FOXO3) independent of classical AKT or ERK signaling pathways . This modulation promotes the expression of downstream immune-related genes, therefore contributing to the augmentation of the immunosuppressive capacity of mesenchymal stem cells . It also affects the AMP-activated protein kinase pathway .

Pharmacokinetics

Chlorzoxazone-D3 is rapidly absorbed with an onset of action within 1 hour . It is extensively metabolized in the liver via glucuronidation . The majority of the drug is excreted in the urine, predominantly as conjugates, with less than 1% excreted as unchanged drug . The time to peak is approximately 1 to 2 hours, and the duration of action is up to 6 hours . The elimination half-life is approximately 1 hour .

Result of Action

The clinical result of Chlorzoxazone-D3 action is a reduction of the skeletal muscle spasm with relief of pain and increased mobility of the involved muscles . It also enhances the immunosuppressive capacity of mesenchymal stem cells .

Action Environment

The action of Chlorzoxazone-D3 can be influenced by environmental factors. For instance, it has been used as a marker substrate in in vitro/vivo studies to quantify cytochrome P450 2E1 (CYP2E1) activity in humans . The inhibition of CYP3A attenuates the susceptibility of hepatocytes to the cytotoxicity of Chlorzoxazone-D3 .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Chlorzoxazone-D3 interacts with various enzymes and proteins. It is metabolized primarily by the Cytochrome P450 3A (CYP3A) enzyme . This interaction plays a crucial role in the metabolic activation of Chlorzoxazone-D3 .

Cellular Effects

Chlorzoxazone-D3 has significant effects on various types of cells and cellular processes. For instance, it has been shown to augment the immunosuppressive capacity of mesenchymal stem cells (MSCs) by modulating the phosphorylation of transcriptional factor forkhead box O3 (FOXO3) . This modulation enhances the immunosuppressive capacity of MSCs without elevating their immunogenicity .

Molecular Mechanism

The molecular mechanism of Chlorzoxazone-D3 involves its binding interactions with biomolecules and changes in gene expression. It inhibits the degranulation of mast cells, preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions . It also reduces the release of inflammatory leukotrienes .

Temporal Effects in Laboratory Settings

The effects of Chlorzoxazone-D3 change over time in laboratory settings. A study has shown that Chlorzoxazone-D3 can induce MSC into MSC2 phenotype and enhance the immunosuppressive capacity without elevation of immunogenicity of MSCs . This indicates that Chlorzoxazone-D3 has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Chlorzoxazone-D3 vary with different dosages in animal models. For instance, it has been shown to alleviate inflammatory infiltration and tissue damage in an acute kidney injury rat model more effectively .

Metabolic Pathways

Chlorzoxazone-D3 is involved in several metabolic pathways. It is metabolized primarily by the Cytochrome P450 3A (CYP3A) enzyme . This interaction plays a crucial role in the metabolic activation of Chlorzoxazone-D3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorzoxazone-d3 involves the incorporation of deuterium atoms into the chlorzoxazone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

Nitration: The starting material, 4-chlorophenol, is nitrated to form 4-chloro-2-nitrophenol.

Reduction: The nitro group is reduced to an amine group, resulting in 4-chloro-2-aminophenol.

Cyclization: The aminophenol undergoes cyclization to form chlorzoxazone.

Deuteration: Deuterium atoms are introduced into the molecule using deuterated reagents or solvents.

Industrial Production Methods

Industrial production of chlorzoxazone-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms and the production of high-purity chlorzoxazone-d3.

Chemical Reactions Analysis

Types of Reactions

Chlorzoxazone-d3 undergoes various chemical reactions, including:

Oxidation: Chlorzoxazone-d3 can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert chlorzoxazone-d3 to its corresponding amines.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine, bromine, or iodine under controlled conditions.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives of chlorzoxazone-d3.

Comparison with Similar Compounds

Chlorzoxazone-d3 can be compared with other muscle relaxants such as cyclobenzaprine and tizanidine:

Cyclobenzaprine: A muscle relaxant used to treat muscle spasms caused by musculoskeletal conditions.

Tizanidine: Another muscle relaxant that relieves muscle spasms but may cause sleepiness and a drop in blood pressure.

Uniqueness

Chlorzoxazone-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Its incorporation of deuterium atoms provides enhanced stability and allows for precise quantification in various analytical techniques .

List of Similar Compounds

- Cyclobenzaprine

- Tizanidine

- Metaxalone

- Baclofen

Properties

IUPAC Name |

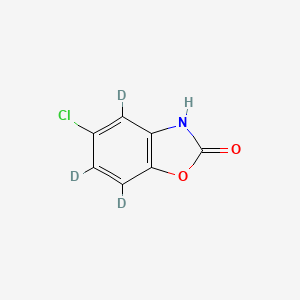

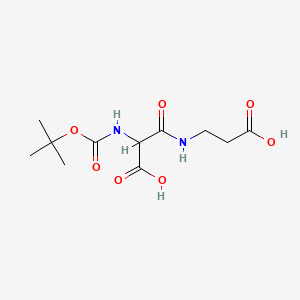

5-chloro-4,6,7-trideuterio-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFWDZFKRBELIQ-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1OC(=O)N2)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

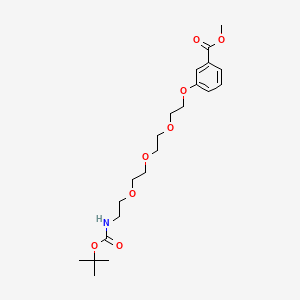

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

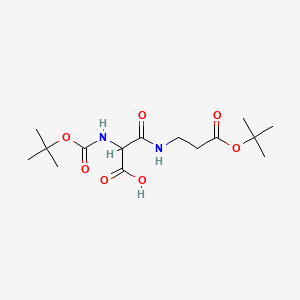

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)